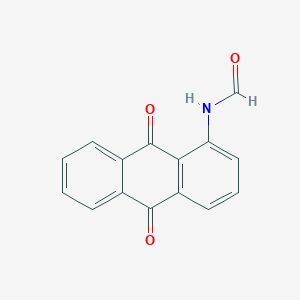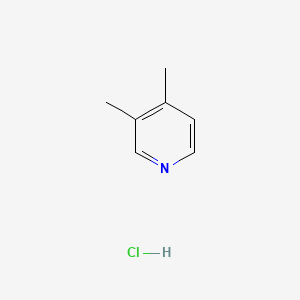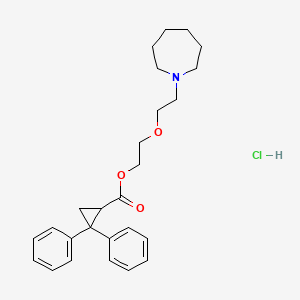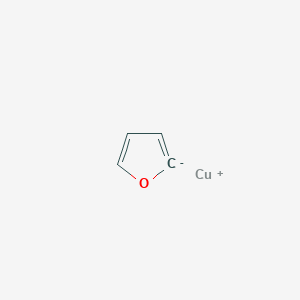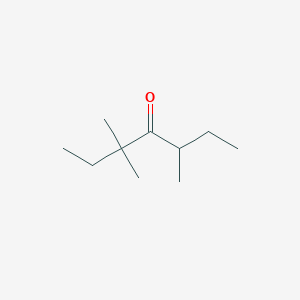
3,3,5-Trimethylheptan-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,5-Trimethylheptan-4-one is an organic compound with the molecular formula C10H20O It is a branched ketone, characterized by the presence of a carbonyl group (C=O) at the fourth carbon atom of the heptane chain, with three methyl groups attached at the third and fifth positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,5-Trimethylheptan-4-one can be achieved through several methods. One common approach involves the alkylation of 3,3-dimethylbutan-2-one with a suitable alkyl halide under basic conditions. Another method includes the oxidation of 3,3,5-trimethylheptanol using an oxidizing agent such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production. Catalysts such as palladium or platinum may be employed to enhance the reaction rate and yield.
Análisis De Reacciones Químicas
Types of Reactions
3,3,5-Trimethylheptan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol, 3,3,5-trimethylheptanol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4), or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Grignard reagents (RMgX) or organolithium compounds (RLi) in dry ether or tetrahydrofuran (THF).
Major Products
Oxidation: Carboxylic acids such as 3,3,5-trimethylheptanoic acid.
Reduction: 3,3,5-Trimethylheptanol.
Substitution: Various substituted ketones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,3,5-Trimethylheptan-4-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems and as a model compound in enzymatic studies.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3,3,5-Trimethylheptan-4-one involves its interaction with specific molecular targets, primarily through its carbonyl group. The compound can form hydrogen bonds and engage in dipole-dipole interactions with enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
3,3,5-Trimethylheptane: A hydrocarbon with a similar carbon skeleton but lacking the carbonyl group.
3,3,5-Trimethylheptanol: The corresponding alcohol, differing by the presence of a hydroxyl group instead of a carbonyl group.
3,3,4-Trimethylheptan-2-one: A structural isomer with the carbonyl group at a different position.
Uniqueness
3,3,5-Trimethylheptan-4-one is unique due to its specific branching and the position of the carbonyl group, which imparts distinct chemical and physical properties. These properties make it valuable in various synthetic and industrial applications, distinguishing it from its isomers and related compounds.
Propiedades
Número CAS |
51220-07-6 |
|---|---|
Fórmula molecular |
C10H20O |
Peso molecular |
156.26 g/mol |
Nombre IUPAC |
3,3,5-trimethylheptan-4-one |
InChI |
InChI=1S/C10H20O/c1-6-8(3)9(11)10(4,5)7-2/h8H,6-7H2,1-5H3 |
Clave InChI |
ZAKXLVUORPJIFS-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(=O)C(C)(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


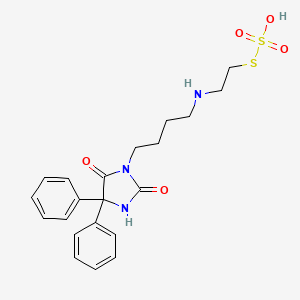

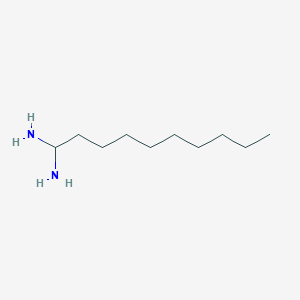

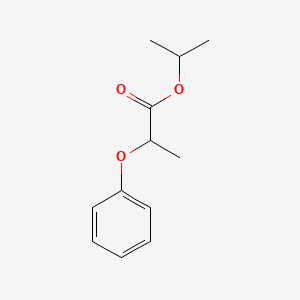
![11-(2-Nitropropan-2-yl)-5,11-dihydro-6h-dibenzo[b,e]azepin-6-one](/img/structure/B14667212.png)
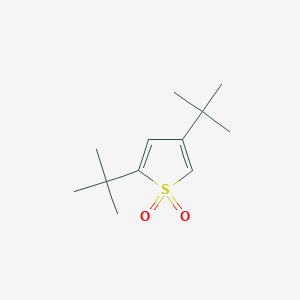
![5-Nitro-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14667232.png)
